molecular formula C13H14N2O2S B2889713 methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoate CAS No. 478046-07-0

methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoate

Cat. No.: B2889713
CAS No.: 478046-07-0
M. Wt: 262.33
InChI Key: XLGDGAFDRPHKGY-UHFFFAOYSA-N
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Description

Methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoate is a chemical compound that features a propanoate ester linked to a phenyl-substituted imidazole ring via a sulfanyl group. This compound is part of the broader class of imidazole derivatives, which are known for their diverse biological and chemical properties. Imidazole derivatives have been extensively studied due to their presence in many natural products and their wide range of pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoate typically involves the reaction of 1-phenyl-1H-imidazole-2-thiol with methyl 2-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its imidazole core, which is a common motif in many therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

    1-Phenyl-1H-imidazole-2-thiol: Shares the imidazole core and sulfanyl group but lacks the ester functionality.

    Methyl 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoate: Similar structure but with a methyl group instead of a phenyl group on the imidazole ring.

    2-Phenyl-1H-imidazole-1-propiononitrile: Contains a nitrile group instead of an ester group

Uniqueness: Methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoate is unique due to its combination of a phenyl-substituted imidazole ring and a propanoate ester linked via a sulfanyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

methyl 2-(1-phenylimidazol-2-yl)sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-10(12(16)17-2)18-13-14-8-9-15(13)11-6-4-3-5-7-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGDGAFDRPHKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC=CN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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